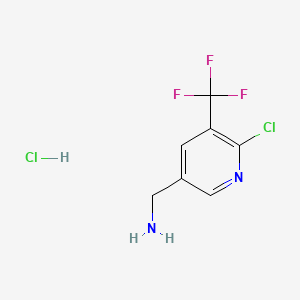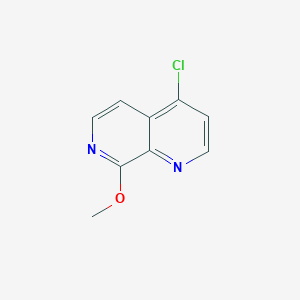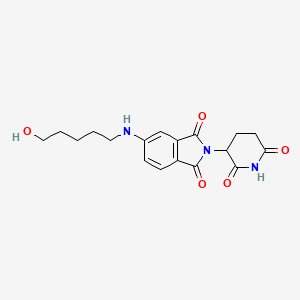
Pomalidomide-5'-C5-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-5’-C5-OH is a derivative of pomalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and AIDS-related Kaposi sarcoma . Pomalidomide itself is a thalidomide analogue, which has shown significant efficacy in clinical settings due to its potent immunomodulatory and anti-angiogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-5’-C5-OH involves multiple steps, starting from nitro phthalic acid and 3-amino piperidine-2,6-dione . The reaction typically involves the use of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then subjected to further reactions to introduce the hydroxyl group at the 5’ position . Continuous flow synthesis methods have also been developed to improve the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production of pomalidomide-5’-C5-OH follows similar synthetic routes but is optimized for large-scale production. The process involves stringent purification steps to achieve a purity greater than 99%, making it feasible for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions: Pomalidomide-5’-C5-OH undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its therapeutic properties or to create derivatives for research purposes.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
Pomalidomide-5’-C5-OH has a wide range of scientific research applications. In chemistry, it is used to study the effects of structural modifications on the activity of immunomodulatory drugs . In biology and medicine, it is investigated for its potential to treat various cancers and inflammatory diseases . The compound is also used in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
Mécanisme D'action
Pomalidomide-5’-C5-OH exerts its effects by modulating the immune system and inhibiting angiogenesis . It binds to the cereblon protein, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific target proteins . This mechanism is crucial for its anti-cancer activity, as it prevents the growth and proliferation of tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to pomalidomide-5’-C5-OH include thalidomide and lenalidomide . These compounds share a common structural framework but differ in their specific functional groups, which influence their potency and side effect profiles .
Uniqueness: Pomalidomide-5’-C5-OH is unique due to its enhanced potency and reduced toxicity compared to its analogues . Its ability to selectively degrade target proteins while minimizing off-target effects makes it a valuable compound in both clinical and research settings .
Propriétés
Formule moléculaire |
C18H21N3O5 |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-(5-hydroxypentylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C18H21N3O5/c22-9-3-1-2-8-19-11-4-5-12-13(10-11)18(26)21(17(12)25)14-6-7-15(23)20-16(14)24/h4-5,10,14,19,22H,1-3,6-9H2,(H,20,23,24) |
Clé InChI |
QMTJMIBWOKHLBE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[3,6-Bis(4-methoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14765377.png)


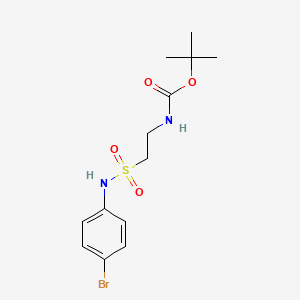
![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14765413.png)
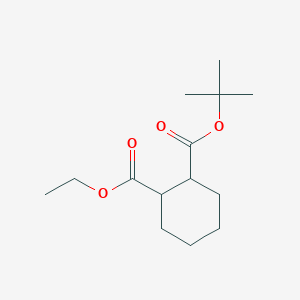
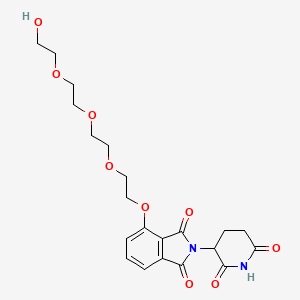
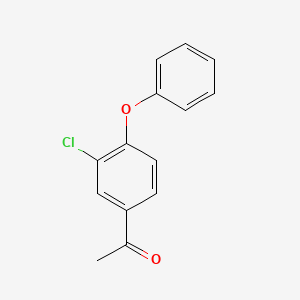

![Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI)](/img/structure/B14765449.png)
